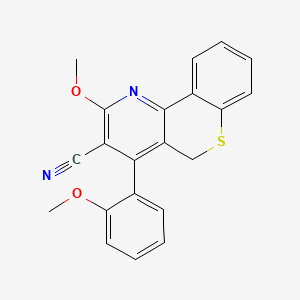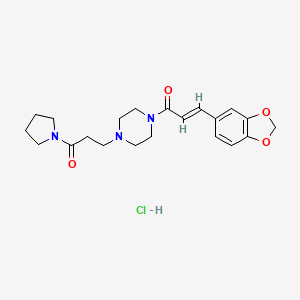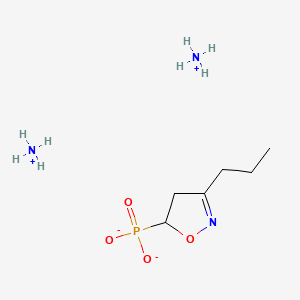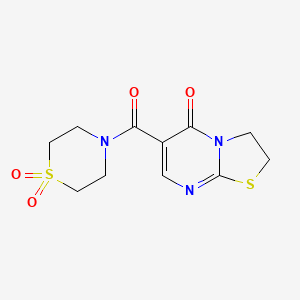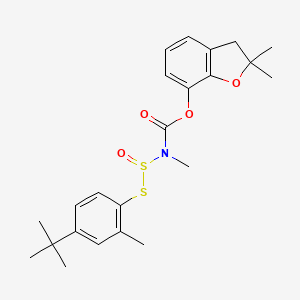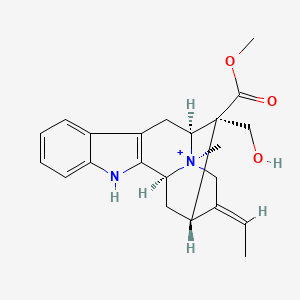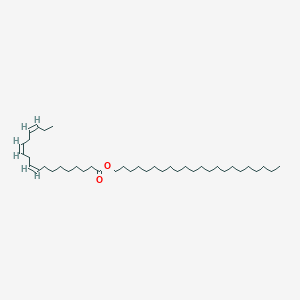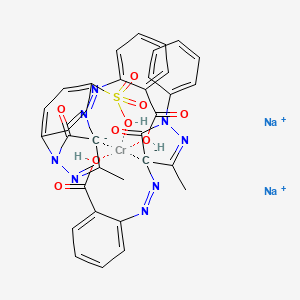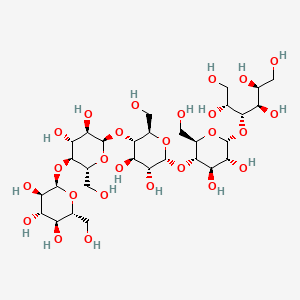
Maltopentaitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maltopentaitol is a polyol derived from maltopentaose, a type of malto-oligosaccharide It consists of five glucose units linked by α-1,4-glycosidic bonds, with each glucose unit reduced to an alditol form
Preparation Methods
Synthetic Routes and Reaction Conditions: Maltopentaitol can be synthesized through the reduction of maltopentaose. The typical synthetic route involves the use of a reducing agent such as sodium borohydride (NaBH4) or hydrogen in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is usually carried out in an aqueous solution at room temperature or slightly elevated temperatures to ensure complete reduction of the aldehyde groups to hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve enzymatic reduction processes. Enzymes such as aldose reductase can be employed to catalyze the reduction of maltopentaose to this compound under controlled conditions. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product.
Chemical Reactions Analysis
Types of Reactions: Maltopentaitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like periodic acid (HIO4) or sodium periodate (NaIO4), which cleave the vicinal diols to form aldehydes or carboxylic acids.
Reduction: Further reduction of this compound can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound using reagents such as acyl chlorides or alkyl halides under basic conditions.
Major Products Formed:
Oxidation: The oxidation of this compound typically yields smaller aldehyde or carboxylic acid fragments.
Reduction: Complete reduction results in the formation of polyhydroxy compounds.
Substitution: Substitution reactions produce esters or ethers, depending on the reagents used.
Scientific Research Applications
Maltopentaitol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the properties and reactions of polyols and oligosaccharides.
Biology: this compound serves as a substrate for enzymatic studies, particularly in the investigation of glycosidases and glycosyltransferases.
Medicine: Research into this compound includes its potential use as a low-calorie sweetener and its role in the development of drug delivery systems due to its biocompatibility and non-toxicity.
Industry: In the food industry, this compound is explored for its prebiotic properties and its ability to improve the texture and stability of food products.
Mechanism of Action
The mechanism by which maltopentaitol exerts its effects is primarily through its interaction with specific enzymes and receptors. In biological systems, this compound can act as a substrate for enzymes like glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction can influence various metabolic pathways, including carbohydrate metabolism and energy production.
Comparison with Similar Compounds
Maltopentaitol is unique among polyols due to its specific structure and properties. Similar compounds include:
Maltotetraitol: A polyol derived from maltotetraose, consisting of four glucose units.
Maltotriose: A trisaccharide composed of three glucose units, which can be reduced to maltotriitol.
Maltose: A disaccharide that can be reduced to maltitol.
Compared to these compounds, this compound has a higher degree of polymerization, which can influence its solubility, sweetness, and functional properties in various applications.
Properties
CAS No. |
39026-61-4 |
|---|---|
Molecular Formula |
C30H54O26 |
Molecular Weight |
830.7 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
InChI |
InChI=1S/C30H54O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h7-48H,1-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+/m0/s1 |
InChI Key |
MEHNNNGMBRWNEY-GMMZZHHDSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



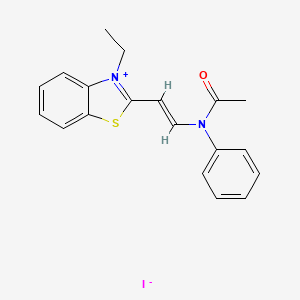
![Stannane, butyltris[(1-oxodocosyl)oxy]-](/img/structure/B12759526.png)
